molecular formula C15H18N4O2 B2763200 5-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazol-2-amine CAS No. 2418726-54-0

5-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2763200
CAS No.: 2418726-54-0
M. Wt: 286.335
InChI Key: USYBLPZYUMTBON-UHFFFAOYSA-N
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Description

5-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound characterized by its unique structure, which includes an aziridine ring, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of the aziridine intermediate. Aziridines can be synthesized through various methods, including the Gabriel synthesis, which involves the reaction of a primary amine with a halogenated compound . The aziridine intermediate is then reacted with a phenyl group and an oxadiazole ring under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The aziridine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can result in various biological effects, such as antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazol-2-amine is unique due to its combination of an aziridine ring, a phenyl group, and an oxadiazole ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

5-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-15-18-17-14(21-15)11-3-5-13(6-4-11)20-9-12-8-19(12)7-10-1-2-10/h3-6,10,12H,1-2,7-9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYBLPZYUMTBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)C4=NN=C(O4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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